molecular formula C20H29NO2 B13145224 5-Dodecylindoline-2,3-dione

5-Dodecylindoline-2,3-dione

Cat. No.: B13145224
M. Wt: 315.4 g/mol
InChI Key: FVBCKYUPVZTJNT-UHFFFAOYSA-N
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Description

5-Dodecylindoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indoline core with a dodecyl chain attached to the nitrogen atom and a dione functional group at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. The dodecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Dodecylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The dione functional group can be oxidized to form quinone derivatives.

    Reduction: Reduction of the dione group can yield hydroxyindoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyindoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

5-Dodecylindoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Dodecylindoline-2,3-dione involves its interaction with various molecular targets. The indoline core can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The dione functional group can undergo redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: Lacks the dodecyl chain, making it less lipophilic.

    5-Methylindoline-2,3-dione: Contains a methyl group instead of a dodecyl chain, resulting in different biological activities.

    5-Phenylindoline-2,3-dione: Has a phenyl group, which affects its chemical reactivity and biological properties.

Uniqueness

5-Dodecylindoline-2,3-dione is unique due to the presence of the long dodecyl chain, which enhances its lipophilicity and influences its interaction with biological membranes. This structural feature distinguishes it from other indoline derivatives and contributes to its specific biological activities and applications.

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

5-dodecyl-1H-indole-2,3-dione

InChI

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18-17(15-16)19(22)20(23)21-18/h13-15H,2-12H2,1H3,(H,21,22,23)

InChI Key

FVBCKYUPVZTJNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

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